molecular formula C11H14N2O2 B8745579 6-(Cyclopentylamino)nicotinic acid

6-(Cyclopentylamino)nicotinic acid

Cat. No.: B8745579
M. Wt: 206.24 g/mol
InChI Key: NTZIBYIWQQIOAV-UHFFFAOYSA-N
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Description

6-(Cyclopentylamino)nicotinic acid (IUPAC name: 6-(cyclopentylamino)pyridine-3-carboxylic acid) is a nicotinic acid derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.245 g/mol . It features a pyridine-3-carboxylic acid backbone substituted at the 6-position with a cyclopentylamino group.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(cyclopentylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)(H,14,15)

InChI Key

NTZIBYIWQQIOAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 6-(cyclopentylamino)nicotinic acid with its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Hydrogen Bond Donors/Acceptors Key Applications/Activities
This compound C₁₁H₁₄N₂O₂ 206.245 Cyclopentylamino 2 donors, 4 acceptors GPCR modulation
6-Chloronicotinic acid (6-CNA) C₆H₄ClNO₂ 157.55 Chloro 1 donor, 3 acceptors Pesticide active ingredient
6-Hydroxynicotinic acid C₆H₅NO₃ 139.11 Hydroxy 2 donors, 3 acceptors Bacterial degradation intermediate
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid C₁₃H₁₀F₃N₂O₂ 298.23 Trifluoromethyl + arylamino 2 donors, 5 acceptors HIV-1 RT dual inhibitor
6-(o-Tolyl)nicotinic acid C₁₃H₁₁NO₂ 213.08 o-Tolyl (2-methylphenyl) 1 donor, 3 acceptors Synthetic intermediate


Key Observations :

  • The cyclopentylamino group in 6-(cyclopententylamino)nicotinic acid introduces significant steric bulk compared to smaller substituents like chloro or hydroxy groups. This may enhance receptor binding specificity, particularly in GPCR interactions .
  • 6-CNA and its ester derivatives (e.g., methyl 6-chloronicotinate ) are widely used in agrochemicals due to their stability and bioactivity against pests .
  • Hydroxy and trifluoromethyl substituents alter electronic properties, influencing reactivity and solubility. For example, 6-hydroxynicotinic acid participates in bacterial metabolic pathways via oxidative decarboxylation , while trifluoromethyl groups enhance lipophilicity and target binding in antiviral compounds .
GPCR Modulation

This compound is predicted to interact with GPCRs (e.g., GPCR-EXP P49019), likely due to its hydrogen-bonding capacity (2 donors, 4 acceptors) and cyclopentyl group, which mimics natural ligand conformations . In contrast, 6-CNA lacks the amino group necessary for receptor interactions, limiting its use to non-therapeutic applications .

Antiviral Activity

2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives inhibit HIV-1 reverse transcriptase (RT) by chelating Mg²⁺ ions in the RNase H active site . The trifluoromethyl group enhances binding affinity compared to the cyclopentylamino group, which lacks electronegative substituents for metal coordination .

Metabolic Pathways

6-Hydroxynicotinic acid is a key intermediate in nicotinic acid degradation by Bacillus species, undergoing oxidative decarboxylation to form dihydroxypyridine derivatives . This pathway is absent in this compound due to steric hindrance from the cyclopentyl group.

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